molecular formula C7H9FN2O2 B053419 1,3-Dimethyl-6-fluorothymine CAS No. 112706-71-5

1,3-Dimethyl-6-fluorothymine

Cat. No. B053419
CAS RN: 112706-71-5
M. Wt: 172.16 g/mol
InChI Key: JOVPUTNXTDGNFR-UHFFFAOYSA-N
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Description

“1,3-Dimethyl-6-fluorothymine” is a chemical compound with the molecular formula C7H9FN2O2 . It has an average mass of 172.157 Da and a mono-isotopic mass of 172.064804 Da .

Scientific Research Applications

  • Vibrational Spectra Analysis : A study examined the vibrational spectra of 6-fluorothymine and its derivatives, including 1,3-dimethyl-6-fluorothymine. The presence of the fluorine atom significantly influences the normal vibration frequency of thymine. This research is essential for understanding the molecular interactions and properties of these compounds (Stepanian et al., 1990).

  • Intermolecular Interactions in Crystal Structures : Another study focused on the crystal structure of 1,3-dimethyl-5-fluorouracil, which can form a mixed crystal with 1,3-dimethyluracil. The study provides insights into the intermolecular interactions involving fluorine atoms in such crystal structures (Taga et al., 1989).

  • Synthesis and Chemical Reactions : Research has been conducted on the electroreductive coupling of 1,3-dimethyluracils with aromatic ketones, which includes compounds like 1,3-dimethyl-6-fluorothymine. Such studies are significant for synthesizing various substituted uracils, which have potential applications in medicinal chemistry and drug development (Kise et al., 2015).

  • Fluorination of Uracil Derivatives : The mild fluorination of uracil derivatives, including 1,3-dimethyl and 1,3-dimethyl-5-halo substituted uracils, has been studied. This research provides insights into the chemical properties and reactivity of fluorinated uracil derivatives (Stavber & Zupan, 1990).

  • Oxidation Studies : The oxidation of derivatives of pyrimidine bases, including 1,3-dimethylthymine and 1,3-dimethyluracil, has been explored. These studies are critical in understanding the chemical behavior of these compounds under oxidative conditions (Harayama et al., 1984).

Safety And Hazards

The safety and hazards associated with “1,3-Dimethyl-6-fluorothymine” are not clearly documented . As with any chemical compound, appropriate safety measures should be taken when handling it.

properties

IUPAC Name

6-fluoro-1,3,5-trimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c1-4-5(8)9(2)7(12)10(3)6(4)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVPUTNXTDGNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)N(C1=O)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628602
Record name 6-Fluoro-1,3,5-trimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-6-fluorothymine

CAS RN

112706-71-5
Record name 6-Fluoro-1,3,5-trimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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